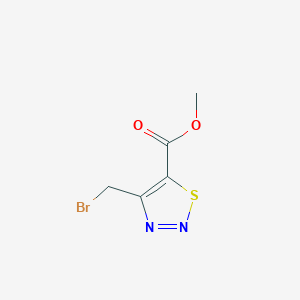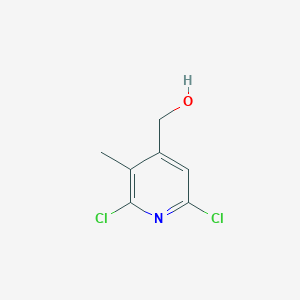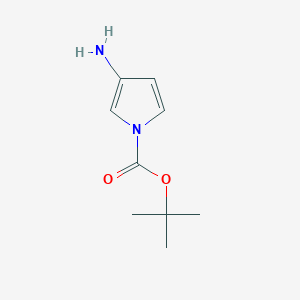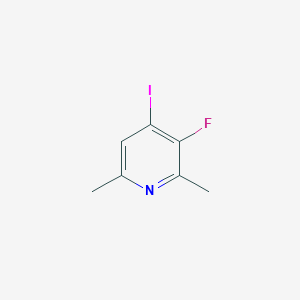
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a brominated tert-butylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-(tert-butyl)phenyl)pyridine typically involves the bromination of a tert-butylphenyl precursor followed by coupling with a pyridine derivative. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The brominated intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a pyridine boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Various Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different boronic acids can yield a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-5-(tert-butyl)phenyl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate: Another brominated pyridine derivative with similar reactivity.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: A compound with a similar tert-butylphenyl group but different functional groups.
Uniqueness
4-(3-Bromo-5-(tert-butyl)phenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a tert-butyl group on the phenyl ring provides opportunities for selective functionalization and derivatization .
Eigenschaften
Molekularformel |
C15H16BrN |
|---|---|
Molekulargewicht |
290.20 g/mol |
IUPAC-Name |
4-(3-bromo-5-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)13-8-12(9-14(16)10-13)11-4-6-17-7-5-11/h4-10H,1-3H3 |
InChI-Schlüssel |
KXMYNRUDMPFJQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)

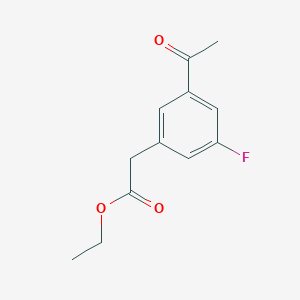
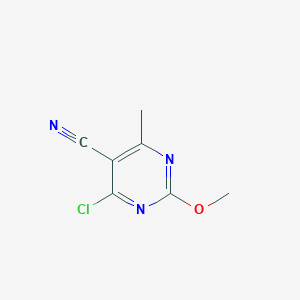
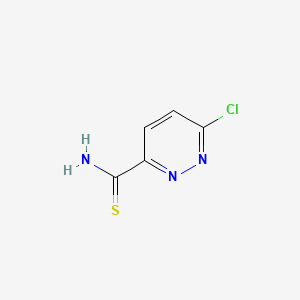
![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)
